ピノレン酸

概要

科学的研究の応用

ピノレン酸は、幅広い科学研究に応用されています:

化学: さまざまな生物活性化合物の合成の前駆体として使用されます。

生物学: ピノレン酸は、脂質代謝と炎症反応の調節における役割について研究されています.

医学: コレシストキニンやグルカゴン様ペプチド-1などのホルモンの放出を抑制することにより、体重管理において可能性を示しています.

産業: ピノレン酸は、その有益な健康効果のために、機能性食品、ニュートラシューティカル、化粧品の配合に使用されています.

作用機序

ピノレン酸は、主にホルモン放出の刺激を通じてその効果を発揮します。 それは、コレシストキニンとグルカゴン様ペプチド-1の放出を誘発し、これらのホルモンは食欲抑制と脂質代謝に関与しています 。 さらに、ピノレン酸は、免疫応答に関与するさまざまな遺伝子やタンパク質の発現に影響を与えることにより、炎症経路を調節します .

6. 類似の化合物との比較

ピノレン酸は、ガンマ-リノレン酸やアルファ-リノレン酸などの他の多価不飽和脂肪酸に似ています。 それは、その特定の生物活性と松の実油への存在において独特です。 ガンマ-リノレン酸とは異なり、ピノレン酸は必須脂肪酸ではありませんが、依然として生物学的に活性な代謝物を形成します .

類似の化合物:

- ガンマ-リノレン酸

- アルファ-リノレン酸

- エイコサペンタエン酸

- ドコサヘキサエン酸

ピノレン酸は、食欲を抑制し、脂質代謝を調節するという独自の能力により際立っており、研究と産業の両方の応用において貴重な化合物となっています .

生化学分析

Biochemical Properties

Pinolenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate oxidative stress injury of HepG2 cells induced by H2O2 .

Cellular Effects

Pinolenic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the survival rate of HepG2 cells induced by H2O2, reduce the accumulation of intracellular reactive oxygen species (ROS), and reduce the level of intracellular malondialdehyde (MDA) .

Molecular Mechanism

Pinolenic acid exerts its effects at the molecular level through various mechanisms. It has been found to improve the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). It also regulates the expression level of Keap1 gene, increases Nrf2 gene, and up-regulates the expression levels of HO-1 and NQO1 genes .

準備方法

合成経路と反応条件: ピノレン酸は、溶媒分別や尿素結晶化など、さまざまな方法で合成できます。 溶媒分別は、超低温(-85℃まで)でn-ヘキサンを使用し、松の実油からピノレン酸を濃縮します 。 この方法は、さまざまな脂肪酸プロファイルで、高濃度のピノレン酸をもたらします。

工業生産方法: ピノレン酸の工業生産は、主に松の実油からの抽出を伴います。 油は最初に鹸化されて遊離脂肪酸を放出し、その後、溶媒分別または尿素結晶化を使用して濃縮されます 。 リパーゼ触媒反応を用いた酵素的方法も、ピノレン酸の収量と純度を高めるために用いられています .

化学反応の分析

反応の種類: ピノレン酸は、酸化、還元、エステル化など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ピノレン酸は、酸素または他の酸化剤の存在下で酸化されて、ヒドロペルオキシドやその他の酸化生成物を生成する可能性があります。

還元: ピノレン酸の還元は通常、水素化を伴い、多価不飽和脂肪酸をより飽和した形に変換します。

エステル化: ピノレン酸は、酸触媒の存在下でアルコールと反応してエステルを生成することができ、これは食品や化粧品業界で一般的に使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、ヒドロペルオキシド(酸化による)、飽和脂肪酸(還元による)、エステル(エステル化による)が含まれます。

類似化合物との比較

- Gamma-linolenic acid

- Alpha-linolenic acid

- Eicosapentaenoic acid

- Docosahexaenoic acid

Pinolenic acid stands out due to its unique ability to suppress appetite and modulate lipid metabolism, making it a valuable compound in both research and industrial applications .

特性

IUPAC Name |

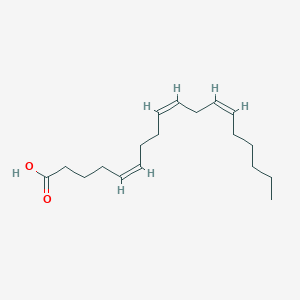

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-URPRIDOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895852 | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16833-54-8 | |

| Record name | Pinolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pinolenic acid (PLA) and where is it found?

A1: Pinolenic acid (PLA), or all-cis-5,9,12-octadecatrienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) found predominantly in the oil of edible pine nuts. [] Korean pine (Pinus koraiensis) seed oil, for example, can contain approximately 18% PLA. []

Q2: How does PLA exert its effects within the body?

A2: PLA primarily exerts its effects by interacting with free fatty acid receptors (FFARs), particularly FFA1 and FFA4. [, , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including glucose homeostasis and inflammation. [] PLA acts as a dual agonist for both FFA1 and FFA4, activating both receptors simultaneously. [, , ]

Q3: What are the downstream effects of PLA activating FFA1 and FFA4?

A3: Activation of FFA1 by PLA has been linked to enhanced glucose-stimulated insulin secretion. [, ] On the other hand, FFA4 activation by PLA is associated with insulin-sensitizing and anti-inflammatory effects. [, , ] PLA has also been shown to protect pancreatic islets and promote the secretion of appetite and glucose-regulating hormones, such as cholecystokinin and glucagon-like peptide-1. [, ]

Q4: What is the structural characterization of PLA?

A4:

Q5: How does the structure of PLA contribute to its activity?

A5: The unique structure of PLA, specifically the position of its double bonds (Δ5,9,12), contributes to its binding affinity for FFA1 and FFA4 and its subsequent biological activity. [] This unique structure differentiates it from other omega-6 fatty acids, like linoleic acid, and contributes to its distinct biological profile.

Q6: What are the health benefits associated with PLA consumption?

A6: Studies suggest that PLA possesses various health benefits, including:

- Hypocholesterolemic activity: PLA has been shown to lower LDL cholesterol levels by upregulating LDL receptor gene expression in the liver. []

- Anti-obesity effects: PLA may contribute to appetite suppression by increasing the release of satiety hormones like cholecystokinin and glucagon-like peptide-1. [, ] Studies in mice have shown that a diet enriched with PLA reduces body weight gain and lipid accumulation in the liver and plasma. []

- Anti-inflammatory effects: PLA has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in both in vitro and in vivo studies. [, , , ]

- Improved glucose tolerance: PLA has been shown to improve glucose tolerance in mice, possibly due to its effects on insulin secretion and sensitivity. [, , ]

Q7: How does PLA affect lipid metabolism?

A7: Research suggests that PLA downregulates the anabolic pathway of lipid metabolism. [] In HepG2 human liver cells, PLA significantly reduced the mRNA levels of genes involved in lipid synthesis (SREBP-1c, FASN, SCD1, ACC1) and lipoprotein infusion (LDLr). [] Additionally, PLA decreased the expression of genes potentially involved in downregulating the lipogenic pathway (ACSL3, ACSL4, ACSL5). []

Q8: How is PLA absorbed and metabolized in the body?

A8: PLA, like other dietary fats, is absorbed in the small intestine. [] The positional distribution of PLA within triacylglycerols (TAGs) influences its lymphatic absorption. [] Studies have shown that structured PLA TAG (SPT), where PLA is evenly distributed on the glycerol backbone, exhibits greater lymphatic absorption compared to natural pine nut oil (PNO), where PLA is predominantly found at the sn-3 position. []

Q9: Can PLA be chemically modified to enhance its beneficial properties?

A10: Yes, PLA can be chemically modified to create structured lipids, which can improve its bioavailability and potentially enhance its health benefits. For example, structured PLA TAG (SPT) has demonstrated superior intestinal lymphatic absorption compared to natural pine nut oil (PNO). []

Q10: What are the potential applications of PLA in food and pharmaceutical industries?

A10: PLA holds promise for applications in various industries:

- Functional foods and nutraceuticals: PLA's potential health benefits make it a suitable candidate for incorporation into functional foods and dietary supplements. [, , ]

- Pharmaceutical formulations: PLA's anti-inflammatory and metabolic effects make it a potential therapeutic agent for inflammatory disorders such as atherosclerosis, diabetes, and rheumatoid arthritis. [, , ]

- Emulsifiers: Structured MGDGs enriched in PLA have potential as emulsifiers with appetite-suppression effects. []

Q11: What are the challenges associated with incorporating PLA into food and pharmaceutical products?

A11: Some challenges include:

Q12: What are some strategies to improve the stability of PLA in food and pharmaceutical products?

A12: Several strategies can be employed to enhance PLA stability:

- Antioxidant addition: Adding antioxidants, such as α-tocopherol (vitamin E) or ascorbyl palmitate (vitamin C), to PLA-containing formulations can help inhibit oxidation. []

Q13: Are there any analytical methods available to quantify PLA in various matrices?

A14: Yes, gas chromatography (GC) is a commonly employed technique to quantify PLA in different matrices, including food products, biological samples, and pharmaceutical formulations. [, , ]

Q14: What are the potential environmental impacts associated with PLA production and use?

A15: While PLA is a natural product, large-scale production and processing could have environmental implications. Sustainable sourcing of pine nuts, efficient extraction methods, and responsible waste management are crucial for minimizing the ecological footprint. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。